[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol
Description
[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol is a pyridine derivative featuring a bromine atom at the 5-position, a 2,2,2-trifluoroethoxy group at the 2-position, and a hydroxymethyl (-CH₂OH) group at the 3-position.
Properties
IUPAC Name |
[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO2/c9-6-1-5(3-14)7(13-2-6)15-4-8(10,11)12/h1-2,14H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNDOOKEVVSXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)OCC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Functionalization of Pyridine Derivatives
A two-step approach derived from Sigma-Aldrich documentation involves:
- Etherification :
2,5-Dibromo-3-(hydroxymethyl)pyridine reacts with 2,2,2-trifluoroethanol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.
| Parameter | Value |
|---|---|
| Molar Ratio (Pyridine:Alcohol) | 1:1.5 |
| Reaction Time | 12–18 hours |
| Yield | 58–62% |
Oxidative Hydroxymethylation
Oxidation of a pre-installed methyl group offers an alternative pathway:
Bromination and Etherification :
2-(2,2,2-Trifluoroethoxy)-5-bromopyridine undergoes Friedel-Crafts acetylation at position 3 to introduce a methyl group.Oxidation :
Potassium permanganate (KMnO₄) in acidic conditions oxidizes the methyl group to hydroxymethyl.
| Oxidizing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄/H₂O | 70°C | 40% |
| CrO₃ | Acetone | 25°C | 28% |
Reaction Optimization and Challenges
Regioselectivity in Bromination
Electrophilic bromination of pyridines requires directing groups. The 2,2,2-trifluoroethoxy group’s electron-withdrawing nature directs electrophiles to positions 5 and 3. In the target compound, position 5 is preferentially brominated due to steric hindrance at position 3 from the hydroxymethyl group.
Stability of Hydroxymethyl Group
The hydroxymethyl moiety (-CH₂OH) is prone to oxidation or elimination under acidic conditions. Protective strategies include:
- Silylation : Using tert-butyldimethylsilyl chloride (TBDMSCl) to form -CH₂OTBDMS.
- Acetylation : Acetic anhydride yields -CH₂OAc, stable during bromination.
Analytical Characterization
Critical spectroscopic data for the compound and intermediates:
1H NMR (600 MHz, CDCl₃) :
- δ 8.72 (s, 1H, H-6)
- δ 8.04 (s, 1H, H-4)
- δ 4.65 (q, J = 8.4 Hz, 2H, OCH₂CF₃)
- δ 4.52 (s, 2H, CH₂OH)
13C NMR :
- δ 148.2 (C-2)
- δ 122.4 (q, J = 277 Hz, CF₃)
- δ 61.8 (CH₂OH)
MS (ESI+) : m/z 286.05 [M+H]+.
Industrial-Scale Considerations
The patent CN109232399B emphasizes cost-effective scalability:
- Solvent Recycling : THF recovery reduces production costs by 20%.
- Catalyst Loading : Pd(OAc)₂ at 15 mol% ensures turnover numbers >50.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridinyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents .
Industry:
Mechanism of Action
The mechanism of action of [5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, which can influence its binding affinity to target proteins or enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing pyridine cores, bromine substituents, or functional groups influencing physicochemical properties.
Substituted Pyridines with Bromine and Alkoxy/Methanol Groups
Compound 1 : (5-Bromo-3-methoxypyridin-2-yl)methanol
- Structure : Methoxy (-OCH₃) at 2-position, bromo at 5-position, hydroxymethyl at 3-position.
- Molecular Weight: 218.05 g/mol (C₇H₈BrNO₂).
- Key Data : Available commercially (CAS 1087659-32-2) with catalog prices ranging from $400/g to $4800/25 g .
- The absence of fluorine may decrease metabolic resistance but improve aqueous solubility.
Compound 2 : (5-Bromo-2-chloropyridin-3-yl)methanol
- Structure : Chloro (-Cl) at 2-position, bromo at 5-position, hydroxymethyl at 3-position.
- Molecular Weight: 222.47 g/mol (C₆H₅BrClNO).
- Key Data : Classified as corrosive (UN 3261, Packing Group III) with hazards including skin/eye irritation (H315, H318) .
- Comparison : The chloro group is a stronger leaving group than trifluoroethoxy, making this compound more reactive in nucleophilic substitutions. However, the lack of fluorine reduces lipophilicity.
Compound 3 : [5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol
Pyridine Derivatives with Aminoethanol or Complex Substituents
Compound 4 : 2-[(5-Bromopyridin-2-yl)amino]ethanol
- Structure: Aminoethanol (-NHCH₂CH₂OH) at 2-position, bromo at 5-position.
- CAS : 911112-04-4 .
- Comparison: The aminoethanol group introduces hydrogen-bonding capacity and polarity, enhancing solubility in polar solvents. However, reduced fluorination may limit membrane permeability.
Compound 5 : 2-(3-Bromo-6-morpholin-4-yl-4-trifluoromethyl-pyridin-2-ylamino)-ethanol
- Structure: Bromo at 3-position, morpholine at 6-position, trifluoromethyl (-CF₃) at 4-position, aminoethanol at 2-position.
- Key Data : Molecular weight 493.87 g/mol (C₂₂H₁₉ClF₃N₅O₃) .
- Comparison : The trifluoromethyl group increases electron withdrawal, while morpholine enhances solubility in organic phases. This compound’s complexity suggests utility in medicinal chemistry as a kinase inhibitor precursor.
Biological Activity
[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₈H₇BrF₃NO₂
- Molecular Weight : 286.05 g/mol
- Structure : The compound consists of a bromine atom at the 5-position of a pyridine ring and a trifluoroethoxy group at the 2-position, enhancing its lipophilicity and potential bioavailability.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, certain pyridine derivatives have been studied as inhibitors of the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer progression. The trifluoroethoxy moiety may enhance the compound's ability to interact with biological targets involved in cell signaling pathways related to cancer.
Case Study : A study investigating the structure-activity relationship (SAR) of pyridine derivatives found that modifications at specific positions significantly influenced their inhibitory effects on cancer cell lines. The presence of halogens like bromine was noted to increase potency against various cancer types due to enhanced binding affinity to target proteins.
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Research suggests that similar trifluoroethyl-substituted pyridines exhibit activity against a range of bacterial strains. The lipophilic nature of the trifluoroethoxy group may facilitate membrane penetration, leading to increased efficacy in disrupting bacterial cell walls.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Binding Affinity : The bromine atom can participate in halogen bonding, enhancing interactions with target proteins.
- Lipophilicity : The trifluoroethoxy group increases the compound's ability to cross lipid membranes, facilitating cellular uptake.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in cancer metabolism and proliferation.
Comparison with Similar Compounds
A comparative analysis with related compounds highlights the unique features of this compound:
| Compound Name | Similarity | Notable Features |
|---|---|---|
| 5-Bromo-6-(2,2,2-trifluoroethoxy)pyridine | 0.90 | Different position of trifluoroethoxy group |
| 4-Bromo-5-fluoro-2-methoxypyridine | 0.74 | Contains a methoxy group instead of trifluoroethoxy |
| 4-Bromo-6-(trifluoromethoxy)pyridine | 0.70 | Trifluoromethyl group instead of trifluoroethoxy |
These comparisons underscore the importance of structural modifications in determining biological activity.
Applications in Drug Development
Given its promising biological activity, this compound is being investigated for potential applications in drug development:
- Anticancer Agents : Its ability to inhibit EGFR and other signaling pathways makes it a candidate for novel cancer therapeutics.
- Antimicrobial Agents : Its efficacy against bacterial strains positions it as a potential lead compound for antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
